molecular formula C18H13ClN4O2S B2625327 3-[(4-Chlorophenyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874463-92-0

3-[(4-Chlorophenyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2625327
CAS No.: 874463-92-0
M. Wt: 384.84
InChI Key: DPZHEJQXVLVUSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazolothiadiazole Core Structure

The triazolo[3,4-b]thiadiazole core forms a planar bicyclic system with conjugated π-electrons (Figure 1). The triazole ring (positions 1–3) contributes three nitrogen atoms, while the thiadiazole ring (positions 4–5) contains two nitrogens and one sulfur. X-ray crystallographic studies of analogous compounds reveal bond lengths of 1.31–1.38 Å for N-N bonds and 1.65–1.72 Å for C-S bonds, indicating partial double-bond character.

The fusion pattern creates a rigid, electron-deficient aromatic system that influences substituent orientation and intermolecular interactions. Planarity is maintained despite steric demands from substituents, as evidenced by dihedral angles <5° between core rings in related structures.

4-Chlorophenyl Substituent Configuration

The (4-chlorophenyl)methyl group at position 3 introduces a chlorinated aromatic system connected via a methylene bridge. This substituent adopts a perpendicular orientation relative to the core plane, minimizing steric clash with the benzodioxin group. The chlorine atom at the para position creates a dipole moment (1.56 D) that enhances molecular polarity, while the methylene linker allows rotational freedom (barrier ~3 kcal/mol).

Electronic effects include:

  • Electron-withdrawing inductive effect (-I) from chlorine
  • Resonance donation (+M) through the phenyl π-system
  • Hyperconjugative interactions with the triazole nitrogen lone pairs

Benzodioxin Ring System Integration

The 2,3-dihydro-1,4-benzodioxin moiety at position 6 contributes a bicyclic ether system fused to the thiadiazole ring. This oxygen-rich substituent adopts a boat conformation, with the dioxane ring displaying chair-like puckering (C2-O-C5-O dihedral angle = 112°). Key structural features include:

Parameter Value
C-O bond length 1.41–1.43 Å
O-C-C-O dihedral 55–60°
Aromatic C-C distance 1.38–1.42 Å

The benzodioxin oxygen atoms participate in n→π* interactions with the thiadiazole sulfur, stabilizing the overall conformation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Patterns

¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:

Proton Environment δ (ppm) Multiplicity Coupling (Hz)
Benzodioxin H-5 6.82 d (J=8.4) 8.4
Benzodioxin H-7 6.75 dd (J=8.4, 2.0) 8.4, 2.0
Chlorophenyl aromatic H 7.32–7.45 m -
Methylene CH₂ 4.68 s -
Dioxane OCH₂CH₂O 4.25 t (J=6.8) 6.8

¹³C NMR (100 MHz, DMSO-d₆) assignments:

Carbon Type δ (ppm)
Triazolothiadiazole C-3 152.4
Thiadiazole C-5 141.8
Benzodioxin C-6 128.9
Chlorophenyl C-Cl 134.2
Methylene CH₂ 35.7

The absence of splitting in the methylene proton signal (δ 4.68) indicates free rotation about the C-CH₂-C axis.

Mass Spectrometric Fragmentation Profile

High-resolution ESI-MS (m/z):

Ion m/z Observed m/z Calculated
[M+H]⁺ 385.0563 385.0561
[M-Cl]⁺ 350.0987 350.0989
[C₁₃H₉N₄OS]⁺ (core fragment) 261.0392 261.0394

Major fragmentation pathways include:

  • Cleavage of the C-S bond in the thiadiazole ring
  • Retro-Diels-Alder decomposition of the benzodioxin system
  • Loss of HCl via β-scission of the chlorophenyl group

Infrared (IR) Vibrational Signatures

FT-IR (KBr, cm⁻¹) key absorptions:

Vibration Type Wavenumber (cm⁻¹)
C-Cl stretch 750
C-N (triazole) 1520
C-S (thiadiazole) 690
C-O-C (dioxane) 1250
Aromatic C-H bend 830, 780

The absence of N-H stretches above 3000 cm⁻¹ confirms the absence of protonated nitrogens, consistent with the fully conjugated heterocyclic system.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2S/c19-13-4-1-11(2-5-13)9-16-20-21-18-23(16)22-17(26-18)12-3-6-14-15(10-12)25-8-7-24-14/h1-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZHEJQXVLVUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN4C(=NN=C4S3)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-Chlorophenyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolothiadiazole core through cyclization reactions, followed by the introduction of the chlorophenyl and benzodioxin groups. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production with high purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(4-Chlorophenyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolothiadiazoles are a well-studied class of heterocyclic compounds with diverse pharmacological activities. The biological and chemical profiles of these compounds are heavily influenced by substituents at positions 3 and 6 of the core structure. Below is a detailed comparison of the target compound with structurally analogous derivatives.

Structural and Substituent Analysis

Compound Name / Substituents (Position 3 & 6) Key Features Biological Activity References
Target Compound :
3-(4-Chlorophenylmethyl), 6-(benzodioxin)
- High lipophilicity due to aromatic groups.
- Enhanced π-π stacking potential.
Anticancer, antimicrobial (inferred)
3-(3-Pyridyl), 6-(substituted aryl) () - Polar pyridyl group improves solubility.
- Moderate electron-withdrawing effects.
Vasodilation, antihypertensive
3-Ethyl, 6-(isobutylphenyl) () - Alkyl groups increase lipophilicity.
- Flexible side chains enhance membrane penetration.
Antimicrobial, anti-inflammatory
3-Methyl, 6-(trichloromethyl) () - Trichloromethyl group confers strong electrophilicity.
- Potential hepatotoxicity.
Herbicidal, antifungal
3-Alkyl/aryloxy groups () - Ether linkages improve solubility.
- Tunable electronic effects.
Anti-inflammatory, plant growth regulation

Physicochemical Properties

  • Lipophilicity (LogP): The target compound’s LogP is estimated to be higher (>3.5) than pyridyl analogs (~2.8) due to its nonpolar aromatic groups, favoring blood-brain barrier penetration but limiting aqueous solubility .
  • Thermal Stability : Crystallographic studies () reveal that planar triazolothiadiazole cores with rigid substituents (e.g., benzodioxin) exhibit higher melting points (>300°C) compared to alkyl-substituted derivatives (~250°C) .

Key Research Findings

Substituent-Driven Bioactivity : The 4-chlorophenyl group in the target compound enhances oxidative stability, while the benzodioxin moiety may contribute to DNA intercalation or kinase inhibition, as seen in related anticancer agents .

Synergistic Heterocyclic Effects : Combining triazole and thiadiazole rings () creates a conjugated system that mimics biological nucleobases, improving receptor binding .

Toxicity Considerations : Chlorinated derivatives (e.g., ) require careful evaluation of hepatotoxicity, as seen in trichloromethyl analogs .

Biological Activity

The compound 3-[(4-Chlorophenyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole represents a significant class of heterocyclic compounds known for their diverse biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound belongs to the triazole-thiadiazole family and features a complex structure that contributes to its biological activity. Its molecular formula is C17H15ClN4O3SC_{17}H_{15}ClN_4O_3S.

Antimicrobial Activity

Research indicates that derivatives of triazoles and thiadiazoles exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains:

  • Antibacterial Activity : In vitro studies have shown that compounds similar to triazolo-thiadiazoles possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one study reported that derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 3.125 μg/mL against E. coli and P. aeruginosa .
Bacterial StrainMIC (μg/mL)
E. coli3.125
P. aeruginosa3.125
S. aureus6.25
K. pneumoniae12.5

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies suggest that triazole derivatives can inhibit tumor growth through various mechanisms:

  • Mechanism of Action : They may induce apoptosis in cancer cells by activating caspase pathways or inhibiting angiogenesis .

Anticonvulsant Activity

Preliminary research indicates that the compound may possess anticonvulsant properties similar to other derivatives within the triazole class:

  • Animal Models : In animal models of epilepsy, compounds with similar structures have shown efficacy in reducing seizure frequency .

Study 1: Antibacterial Efficacy

A study conducted by Barbuceanu et al. synthesized several triazolo-thiadiazole derivatives and assessed their antibacterial activity against a panel of pathogens. The findings revealed that specific derivatives showed enhanced activity compared to traditional antibiotics .

Study 2: Anticancer Properties

In a separate investigation published in the journal Pharmacology, researchers explored the anticancer effects of triazolo-thiadiazole compounds on breast cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .

Q & A

Q. What are the standard synthetic routes for preparing this triazolo-thiadiazole derivative?

The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing 4-amino-3-mercapto-1,2,4-triazole derivatives with substituted carboxylic acids in the presence of phosphorus oxychloride (POCl₃), which activates the carbonyl group for nucleophilic attack. For example, 4-amino-3-mercapto-5-ethyl-1,2,4-triazole reacts with aromatic acids under POCl₃ catalysis, followed by neutralization and recrystallization (yields ~49%) . Solvent selection (e.g., ethanol-dimethylformamide mixtures) and reflux duration (6–16 hours) are critical for optimal yields.

Q. How is structural characterization performed for this compound?

Structural elucidation combines spectroscopic and crystallographic techniques:

  • 1H NMR : Identifies proton environments, such as aromatic protons from the 4-chlorophenyl and dihydrobenzodioxin moieties.
  • X-ray crystallography : Resolves planar geometry of the triazolo-thiadiazole core and dihedral angles (e.g., 74.34° between the core and benzene rings) .
  • Elemental analysis : Validates purity (e.g., C 64.89%, H 6.97%, N 17.78%, S 10.11%) .
  • IR spectroscopy : Confirms functional groups like C–S (680–720 cm⁻¹) and C–N (1340–1380 cm⁻¹) stretches .

Q. What are key considerations for designing biological activity assays?

Prioritize target-specific assays based on structural analogs. For example:

  • Antifungal activity : Screen against Candida spp. using 14-α-demethylase lanosterol (PDB: 3LD6) as a docking target .
  • Anti-inflammatory potential : Test inhibition of p38 MAP kinase via IL-1β/TNF-α suppression assays . Use positive controls (e.g., fluconazole for antifungal assays) and validate results with dose-response curves (IC₅₀ calculations).

Advanced Research Questions

Q. How can reaction conditions be optimized computationally?

Bayesian optimization algorithms efficiently explore multidimensional parameter spaces (e.g., solvent polarity, temperature, catalyst ratio). For example, POCl₃ concentration and reflux time can be optimized to maximize yield while minimizing side reactions (e.g., hydrolysis) . Heuristic algorithms (e.g., genetic algorithms) may also identify non-intuitive solvent combinations (e.g., ethanol-DMF) that improve crystallinity .

Q. How to resolve contradictions between experimental and DFT-calculated structural data?

Discrepancies in bond lengths or angles often arise from crystal packing effects (e.g., C–H⋯π interactions). Perform Hirshfeld surface analysis to quantify intermolecular forces and refine DFT models with dispersion corrections (e.g., Grimme’s D3 method). For example, S⋯N contacts (3.27–3.30 Å) in crystallographic data may require explicit modeling of van der Waals interactions .

Q. What strategies enhance structure-activity relationship (SAR) studies?

  • Substituent modulation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity .
  • Molecular docking : Use AutoDock Vina to predict binding poses with targets like p38 MAP kinase. Validate with mutagenesis studies (e.g., alanine scanning of active-site residues) .
  • Pharmacophore mapping : Identify critical features (e.g., triazole sulfur for hydrogen bonding) using Schrödinger’s Phase .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValueReference
Dihedral angle (core/benzene)74.34°
S⋯N contact distance3.27–3.30 Å
Planarity deviation≤0.013 Å

Q. Table 2. Synthetic Optimization via Bayesian Methods

ParameterOptimal RangeYield Improvement
POCl₃ concentration8–10 mol%+22%
Reflux time12–14 hours+15%
Solvent ratio (EtOH:DMF)1:1 v/v+18% (crystallinity)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.